alpha-Damascone

Description

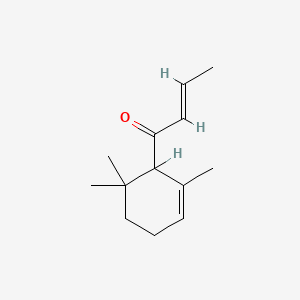

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7-8,12H,6,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIGTVCBMUKRSL-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1C(=CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051912 | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid with a fruity floral odour, Colourless to pale yellow liquid; Warm balsamic aroma | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol), Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.928-0.938, 0.937-0.943 | |

| Record name | alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/339/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | trans-alpha-Damascone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2162/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24720-09-0, 43052-87-5, 23726-94-5 | |

| Record name | (±)-α-Damascone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24720-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Damascone, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024720090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-butenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-DAMASCONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDD00FOW8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to alpha-Damascone: Structure, Properties, Synthesis, and Biological Activity

Introduction

alpha-Damascone is a C13 norterpenoid ketone that stands as a cornerstone in the landscape of aroma chemicals.[1] First identified in the 1960s as a trace but vital constituent of Bulgarian rose oil (Rosa damascena), its synthesis marked a significant achievement in fragrance chemistry.[2] Structurally classified as an α,β-unsaturated ketone with a cyclohexene ring system, this compound is prized for its exceptionally intense and complex olfactory profile: a powerful floral-rose character intertwined with fruity (apple, pear), sweet (honey), and subtle green and tobacco-like undertones.[1] This unique scent profile has rendered it indispensable in fine perfumery, functional fragrances, and the flavor industry.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and professionals in drug development. It delves into its chemical structure and stereoisomerism, details its physicochemical and spectroscopic properties, outlines modern synthetic protocols, and explores its biological activities beyond olfaction, offering a holistic view of this multifaceted molecule.

Chemical Structure and Isomerism

The structural foundation of this compound is a 2,6,6-trimethylcyclohex-2-en-1-yl ring attached to a but-2-en-1-one side chain. This arrangement gives rise to several isomeric forms that significantly influence its properties, most notably its odor.

1.1. IUPAC Name and Identifiers:

-

Systematic Name: (2E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-en-1-one

-

CAS Number: 24720-09-0 ((E)-isomer); 43052-87-5 (isomer mixture)[3]

-

Molecular Formula: C₁₃H₂₀O[4]

-

Molecular Weight: 192.30 g/mol [2]

1.2. Stereochemistry and Isomeric Forms: The chemical structure of this compound contains stereocenters and double bonds that lead to different isomers. The commercial product is typically a mixture of these isomers.

-

Geometric Isomerism: The double bond in the butenone side chain can exist in either an (E) (trans) or (Z) (cis) configuration. The (E)-isomer is generally the major component in commercial preparations (92-99%).[5]

-

Enantiomers: The chiral center at the C1 position of the cyclohexene ring means this compound exists as a pair of enantiomers, (R) and (S). These enantiomers can have different odor characteristics. It has been noted that the laevorotatory form of this compound is olfactorily more powerful than its dextrorotatory counterpart.

The interplay of these isomeric forms is crucial, as the specific ratio can affect the final olfactory profile of the commercial product.

Caption: Chemical Structure of (E)-alpha-Damascone.

Physicochemical and Spectroscopic Properties

A thorough understanding of this compound's physical and spectral characteristics is essential for its application, quality control, and analysis.

2.1. Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Floral-fruity, rose-like, with apple, plum, and woody nuances | [1] |

| Density | 0.928 - 0.938 g/cm³ (at 25°C) | [6] |

| Boiling Point | ~253-255 °C | [7] |

| Flash Point | > 93.33 °C | [5] |

| Refractive Index | 1.492 - 1.499 (at 20°C) | [6] |

| Solubility | Soluble in ethanol and essential oils; insoluble in water | |

| Vapor Pressure | 0.026691 mm Hg @ 23°C | [8] |

| Log P | 3.66 |

2.2. Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from a 500 MHz NMR analysis in CDCl₃ provides a detailed map of the molecule's proton and carbon environments.[2]

-

¹H NMR (500 MHz, CDCl₃), δ (ppm): 6.85 (m, 1H), 6.30 (d, J = 15.4 Hz, 1H), 5.59 (m, 1H), 2.88 (s, 1H), 2.07 (dt, J = 20.3, 15.3 Hz, 2H), 1.87 (t, J = 11.4 Hz, 3H), 1.68 (m, 1H), 1.54 (m, 3H), 1.14 (dt, J = 19.8, 10.0 Hz, 1H), 0.93 (s, 3H), 0.84 (s, 3H).[2]

-

¹³C NMR (125 MHz, CDCl₃), δ (ppm): 201.6, 141.6, 131.6, 129.9, 122.9, 60.7, 31.8, 30.7, 27.4, 27.3, 22.6, 22.0, 17.5.[2]

2.2.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the identification of this compound. The molecular ion peak ([M]⁺) is observed at m/z 192.[9] The fragmentation pattern is key to its identification. A major fragmentation pathway is the alpha-cleavage adjacent to the carbonyl group, which is characteristic of ketones.[10] This involves the cleavage of the bond between the carbonyl carbon and the cyclohexene ring, leading to the formation of a stable acylium ion. Another significant fragmentation involves the loss of the butenone side chain.

Synthesis and Manufacturing

While this compound can be extracted from natural sources like black tea or tobacco, the yields are commercially unviable.[9] Therefore, industrial production relies exclusively on chemical synthesis.

3.1. Overview of Synthetic Strategies

The most prevalent and economically viable synthetic routes start from readily available ionones, particularly alpha-ionone.[9] Other methods have been developed from precursors like citral.[11] The key challenge in synthesis is the controlled introduction of the butenone side chain and the rearrangement of double bonds to achieve the desired alpha-isomer.

3.2. Experimental Protocol: Four-Step Synthesis from alpha-Ionone

A recently developed, efficient, and more environmentally benign four-step synthesis provides high yields and purity.[9] This method avoids harsh reagents and allows for the recycling of solvents.

Caption: Four-step synthesis pathway from alpha-Ionone.

Step 1: Oximization of alpha-Ionone

-

Objective: To convert the ketone group of alpha-ionone into an oxime.

-

Procedure:

-

Dissolve hydroxylamine hydrochloride (1.15 eq) and sodium acetate (1.35 eq) in water.

-

Add this solution dropwise to a solution of alpha-ionone (1.0 eq) in ethanol.

-

Stir the reaction mixture for 4 hours at 55°C.[2]

-

After cooling, dilute with water and perform an ethyl acetate extraction.

-

Wash the organic phase, dry with MgSO₄, and concentrate in vacuo to yield alpha-ionone oxime.

-

-

Yield: ~99%[2]

Step 2: Epoxidation of alpha-Ionone Oxime

-

Objective: To selectively form an epoxide at the double bond within the cyclohexene ring.

-

Procedure:

-

Dissolve the alpha-ionone oxime from Step 1 in water with a phase-transfer catalyst (e.g., CTAOH).

-

Cool the solution to 0°C.

-

Slowly add a pre-mixed solution of hydrogen peroxide (30%) and lithium hydroxide, maintaining the temperature below 15°C.[2]

-

Stir for 12 hours at room temperature.

-

Extract the product with ethyl acetate, dry, and concentrate to obtain the epoxide as a mixture of diastereoisomers.

-

Step 3: Dehydration and Cyclization to Isoxazole

-

Objective: To induce an acid-catalyzed dehydration and intramolecular cyclization to form an isoxazole derivative.

-

Procedure:

-

Dissolve the epoxide from Step 2 in cyclohexane.

-

Add concentrated HCl dropwise at 35°C.

-

Reflux the mixture for 6 hours.[2]

-

After cooling, neutralize with sodium bicarbonate solution, wash, dry, and concentrate to yield the alpha-ionone isoxazole.

-

Step 4: Reduction to this compound

-

Objective: Reductive cleavage of the isoxazole ring to form the final α,β-unsaturated ketone.

-

Procedure:

-

To a solution of the isoxazole from Step 3 in cyclohexane and absolute ethanol, add metallic sodium in portions at 35°C.[2]

-

Once the sodium has dissolved, heat the mixture at reflux for 8 hours.

-

Cool the reaction, quench with water, and neutralize with HCl.

-

Extract with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product via distillation to obtain this compound.

-

-

Overall Yield: ~55% with >97% purity by GC.[9]

Applications and Biological Significance

While primarily known for its sensory properties, recent research has uncovered biological activities that may be of interest to the pharmaceutical and nutraceutical industries.

4.1. Fragrance and Flavor Industry

This compound is a high-impact aroma chemical used to impart richness and complexity.

-

Fine Fragrances: It is a key component in creating modern rose accords and adds sophisticated floral-fruity notes to a wide range of perfume compositions.[1]

-

Personal Care: Its stability and pleasant scent make it a popular ingredient in shampoos, soaps, and lotions.

-

Flavor: With FEMA GRAS (Generally Recognized as Safe) status (FEMA No. 3659), it is used in food and beverages, particularly to enhance fruit flavors.[6]

4.2. Mechanism of Olfactory Perception

The perception of this compound begins with its interaction with Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[12][13][14]

Caption: Olfactory signal transduction pathway.

Molecular docking studies have shown that the specific isomerism of damascones dictates their binding affinity and stability within the OR binding pocket.[15] For instance, alpha- and delta-damascone form more stable complexes with certain ORs compared to the beta-isomer, which correlates with differences in their perceived scents (e.g., more pronounced minty notes for this compound).[15] This demonstrates a clear structure-activity relationship at the receptor level.

4.3. Anti-inflammatory and Chemopreventive Activity

Beyond olfaction, damascone-related compounds have shown significant biological activity. Research has identified them as potent inducers of the Nrf2-mediated phase 2 antioxidant response.[16][17]

-

Nrf2 Activation: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Damascone derivatives have been shown to induce quinone reductase (QR), a key phase 2 enzyme, via Nrf2 signaling.[16][17]

-

Anti-inflammatory Effects: These compounds are also potent inhibitors of inducible nitric oxide synthase (iNOS) activity, a key mediator of inflammation.[16]

-

Therapeutic Potential: The ability to activate the Nrf2 pathway suggests that this compound and related structures may have potential as chemopreventive agents, contributing to the protective effects of fruits and vegetables where they are naturally found.[17] This α,β-unsaturated ketone moiety is a structural alert for this type of activity, acting as a Michael acceptor that can react with sulfhydryl groups on proteins like Keap1, thereby releasing Nrf2.

Safety and Regulation

This compound is subject to regulations to ensure its safe use in consumer products.

-

GHS Classification: Classified for skin sensitization (Category 1B) and aquatic toxicity.[1]

-

IFRA Standards: The International Fragrance Association (IFRA) restricts the maximum concentration of this compound in various product categories to minimize the risk of skin sensitization.[1]

-

Toxicology: Acute toxicity studies show an oral LD50 in rats of 1670 mg/kg bw.[11] It is considered non-mutagenic.[16] A comprehensive toxicologic and dermatologic review supports its safe use as a fragrance ingredient within established limits.[3]

Conclusion

This compound is far more than a simple aroma molecule. Its journey from a trace component in rose oil to a synthetically accessible powerhouse of the fragrance industry highlights the synergy between natural product chemistry and industrial synthesis. For researchers, its well-defined structure, rich isomerism, and detailed spectroscopic profile make it an excellent model for studying structure-odor relationships. For drug development professionals, the discovery of its potent Nrf2-activating and anti-inflammatory properties opens a new avenue for exploring C13 norterpenoids as potential therapeutic leads. A continued interdisciplinary approach will undoubtedly uncover further complexities and applications for this remarkable compound.

References

- 1. This compound (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α-Damascone [webbook.nist.gov]

- 5. This compound, 43052-87-5 [thegoodscentscompany.com]

- 6. This compound | C13H20O | CID 520506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. US20180244613A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. sites.evergreen.edu [sites.evergreen.edu]

- 13. The Olfactory Epithelium and Olfactory Receptor Neurons - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Olfactory system - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Identification of 3-hydroxy-beta-damascone and related carotenoid-derived aroma compounds as novel potent inducers of Nrf2-mediated phase 2 response with concomitant anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Aroma of α-Damascone: A Technical Guide to Its Natural Sources and Isolation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of a Rose Ketone

α-Damascone, a C13-norisoprenoid, is a potent and highly sought-after aroma compound prized for its complex and captivating scent profile. Characterized by a powerful fruity-floral aroma with nuances of rose, apple, and blackcurrant, it is a cornerstone ingredient in the fragrance and flavor industries. While synthetic routes to α-damascone have been developed, the demand for natural isolates remains high, driven by consumer preference for natural ingredients and the subtle, inimitable complexity imparted by co-occurring compounds in natural extracts. This guide provides a comprehensive technical overview of the primary natural sources of α-damascone and the scientific principles and methodologies underpinning its isolation and purification.

Part 1: Natural Occurrence of α-Damascone

α-Damascone is found in trace amounts in a variety of natural sources, where it contributes significantly to the overall aroma profile. Its biogenesis is linked to the degradation of carotenoids. The primary and most commercially relevant sources are the essential oil of Rosa damascena (Damask rose) and the volatile fractions of various raspberry cultivars. It is also a minor constituent in black tea and tobacco.[1]

Quantitative Analysis of α-Damascone in Natural Sources

The concentration of α-damascone can vary significantly depending on the specific cultivar, geographical origin, ripeness, and processing methods. The following table summarizes representative quantitative data from various studies.

| Natural Source | Cultivar/Variety | α-Damascone Concentration | Analytical Method | Reference |

| Rose Essential Oil | Rosa damascena (Bulgaria) | ~0.03% | GC-MS | [2] |

| Rosa damascena (Turkey) | Varies with season | GC-MS | [1] | |

| Rosa alba | <0.005% (as β-damascone) | HS-SPME-GC/MS | [3] | |

| Raspberry | 'Meeker' | Variable | SBSE-GC-MS | [4] |

| 'Tulameen' | Variable | SBSE-GC-MS | [4] | |

| 'Willamette' | Variable | SBSE-GC-MS | [4] | |

| 'Latham' | Lower in ionones | GC/FID | [5] | |

| Black Tea | Camellia sinensis | Minor constituent | Not specified | Not specified |

| Tobacco | Nicotiana tabacum | Minor constituent | Not specified | Not specified |

Part 2: Isolation Methodologies from Natural Matrices

The isolation of α-damascone from its natural sources is a multi-step process that requires careful selection of extraction and purification techniques to maximize yield and preserve the integrity of this delicate aroma compound.

Initial Extraction Techniques

The initial step involves the extraction of the volatile fraction from the plant matrix. The choice of method is dictated by the nature of the source material and the desired purity of the final product.

Steam distillation is the most traditional and widely used method for extracting essential oils from rose petals.[6][7][8][9] The process leverages the principle of co-distillation, where steam carries the volatile, water-immiscible compounds from the plant material.

Causality Behind Experimental Choices: The use of steam allows for the extraction of volatile compounds at temperatures lower than their individual boiling points, thus minimizing thermal degradation. The separation of the oil and water phases in the condensate is based on their immiscibility and density differences. A two-step distillation is often employed to maximize the recovery of aromatic compounds.[10][11]

*Experimental Protocol: Steam Distillation of Rosa damascena

-

Harvesting: Fresh rose petals are harvested in the early morning to maximize their essential oil content.[11]

-

Charging the Still: A stainless steel or copper still is charged with the fresh rose petals and water. A typical ratio is 1:4 (petals to water by weight).[10]

-

Distillation - Step 1 (Lower Temperature): Steam is introduced into the still, and the temperature of the flower-water mixture is gradually raised to 70-75°C.[10] The distillation is carried out at a lower speed for 2-3 hours, with the condenser water temperature maintained at 35-37°C.[10] This initial, gentler distillation extracts the more volatile components.

-

Distillation - Step 2 (Higher Temperature): The distillation speed is then increased, and the process is continued for another 1-2 hours. The condenser water temperature can be raised to around 40°C to facilitate the distillation of less volatile compounds.[10]

-

Separation: The distillate, a mixture of rose oil and rose water (hydrosol), is collected in a Florentine flask or a separator. The essential oil, being less dense, forms a layer on top of the water and is carefully siphoned off.[6][7]

-

Cohobation: The rose water from the first distillation, which still contains dissolved aromatic compounds, can be redistilled to recover additional essential oil, a process known as cohobation.[11]

Caption: Steam distillation workflow for rose oil extraction.

Solvent extraction is an alternative method that is particularly suitable for plant materials with low essential oil content or for compounds that are sensitive to the high temperatures of steam distillation.[6][8] This method is often employed for raspberries.

Causality Behind Experimental Choices: The choice of solvent is critical and is based on its ability to selectively dissolve the aroma compounds while being easily removable from the final extract. A two-step process involving a non-polar solvent to create a "concrete" followed by an ethanol wash to produce an "absolute" is common for flowers, while for fruits, a more direct liquid-liquid extraction may be used.[8][12]

Experimental Protocol: Solvent Extraction of Raspberry Volatiles

-

Sample Preparation: Fresh or frozen raspberries are homogenized to create a puree.

-

Solvent Selection: A low-boiling point, non-polar solvent such as hexane or a slightly more polar solvent like ethyl acetate is chosen. For laboratory-scale extractions, a mixture of solvents may be used to optimize the extraction of a broader range of compounds.

-

Extraction: The raspberry puree is macerated with the chosen solvent for a defined period (e.g., 24 hours) at a controlled temperature (e.g., room temperature) with continuous agitation.[12]

-

Filtration and Concentration: The mixture is filtered to remove solid fruit material. The solvent, now containing the dissolved aroma compounds, is carefully evaporated under reduced pressure using a rotary evaporator to yield a concentrated extract.

-

Liquid-Liquid Partitioning (Optional): The crude extract can be further purified by liquid-liquid partitioning. For example, the extract can be dissolved in a polar solvent (e.g., methanol/water) and then washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interferences. The aroma compounds remaining in the polar phase can then be back-extracted into a fresh non-polar solvent after adjusting the polarity of the aqueous phase.

Caption: Solvent extraction workflow for raspberry volatiles.

Supercritical fluid extraction (SFE) using carbon dioxide is a modern, environmentally friendly technique that offers several advantages over traditional methods.[13][14][15][16][17]

Causality Behind Experimental Choices: Supercritical CO₂ behaves as both a liquid and a gas, allowing it to penetrate the plant material like a gas and dissolve compounds like a liquid. By manipulating temperature and pressure, the solvating power of the CO₂ can be finely tuned to selectively extract specific compounds.[15] The low critical temperature of CO₂ (31.1°C) makes it ideal for extracting thermally sensitive molecules like α-damascone.

Experimental Protocol: Supercritical CO₂ Extraction of Rose Oil

-

Sample Preparation: Dried and ground rose petals are packed into an extraction vessel.

-

System Parameters:

-

Extraction: The supercritical CO₂ dissolves the essential oils from the rose petals.

-

Separation: The CO₂ laden with the extract is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to its gaseous state and release the extracted oil.

-

Collection: The solvent-free rose oil is collected from the bottom of the separator.

Headspace Solid-Phase Microextraction (HS-SPME) for Analytical Profiling

For rapid and solvent-free analysis of the volatile profile of a natural source, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[3][18][19]

Causality Behind Experimental Choices: A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. The choice of fiber coating is crucial for the selective extraction of target analytes.[19]

Experimental Protocol: HS-SPME-GC-MS of Raspberry Volatiles

-

Sample Preparation: A known amount of raspberry puree is placed in a headspace vial.

-

Incubation: The vial is incubated at a specific temperature (e.g., 40°C) for a set time (e.g., 10 minutes) to allow the volatile compounds to equilibrate in the headspace.[20]

-

Extraction: An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes).[20]

-

Desorption and Analysis: The fiber is withdrawn and immediately inserted into the heated injector of a GC-MS system, where the adsorbed volatiles are thermally desorbed and analyzed.

Purification of α-Damascone

The crude extracts obtained from the initial extraction methods are complex mixtures of various compounds. To isolate α-damascone in high purity, chromatographic techniques are employed.

Flash chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the mobile phase through the stationary phase, typically silica gel.[21] It is an effective method for the initial purification of the crude extract.

Causality Behind Experimental Choices: The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. By carefully selecting the solvent system (mobile phase), compounds with different polarities can be effectively separated. A solvent gradient, where the polarity of the mobile phase is gradually increased, is often used to elute compounds with a wide range of polarities.[22]

Experimental Protocol: Flash Chromatography of Rose Oil Extract

-

Column Packing: A glass column is packed with silica gel (230-400 mesh).

-

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: A non-polar solvent (e.g., hexane) is initially used to elute non-polar compounds. The polarity of the mobile phase is then gradually increased by adding a more polar solvent (e.g., ethyl acetate) to elute compounds of increasing polarity.

-

Fraction Collection: Fractions of the eluate are collected and analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing α-damascone.

-

Pooling and Concentration: The fractions containing pure α-damascone are pooled and the solvent is evaporated to yield the purified compound.

For the final purification step to obtain highly pure α-damascone, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[23][24][25]

Causality Behind Experimental Choices: Prep-HPLC offers higher resolution and efficiency compared to flash chromatography, allowing for the separation of closely related isomers and impurities. Reversed-phase chromatography, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), is commonly used for the purification of moderately polar compounds like α-damascone.[24]

Experimental Protocol: Preparative HPLC of Enriched α-Damascone Fraction

-

Column: A preparative reversed-phase C18 column is used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed. The gradient is optimized based on analytical HPLC runs to achieve the best separation.

-

Sample Injection: The α-damascone-enriched fraction from flash chromatography is dissolved in a minimal amount of the mobile phase and injected onto the column.

-

Elution and Detection: The mobile phase is pumped through the column at a high flow rate, and the eluate is monitored by a UV detector.

-

Fraction Collection: The fraction corresponding to the α-damascone peak is collected.

-

Solvent Removal: The solvent is removed from the collected fraction, typically by lyophilization or rotary evaporation, to yield highly purified α-damascone.

Caption: Chromatographic purification workflow for α-damascone.

Conclusion

The isolation of α-damascone from natural sources is a challenging yet rewarding endeavor that provides a product of exceptional olfactory quality. A thorough understanding of the principles behind each extraction and purification step is paramount to achieving a high yield of a pure product. This guide has detailed the primary natural occurrences of α-damascone and provided a comprehensive overview of the state-of-the-art methodologies for its isolation, from initial extraction to final chromatographic purification. The protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Volatile composition in raspberry cultivars grown in the Pacific Northwest determined by stir bar sorptive extraction-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [refri.institut-cacak.org]

- 6. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 7. allengineeringjournal.in [allengineeringjournal.in]

- 8. Handcrafted Soap and Cosmetic Guild [soapguild.org]

- 9. naturalnicheperfume.com [naturalnicheperfume.com]

- 10. CN1651558A - Process for extracting rose oil by two-step distillation-type reflux distillation method - Google Patents [patents.google.com]

- 11. us.typology.com [us.typology.com]

- 12. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Supercritical CO2 Extraction for High-Purity Essential Oils [buffaloextracts.com]

- 16. ifoodmm.com [ifoodmm.com]

- 17. CN1557521A - Extraction method of wild rose under supercritical CO2 condition - Google Patents [patents.google.com]

- 18. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Volatilomics of raspberry fruit germplasm by combining chromatographic and direct-injection mass spectrometric techniques [frontiersin.org]

- 21. Purification [chem.rochester.edu]

- 22. orgsyn.org [orgsyn.org]

- 23. lcms.cz [lcms.cz]

- 24. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

stereoisomers of alpha-Damascone and their characteristics

An In-depth Technical Guide to the Stereoisomers of α-Damascone: Olfactory Characteristics and Analytical Methodologies

Abstract

α-Damascone, a C13-norisoprenoid ketone, is a cornerstone of the modern perfumer's palette, prized for its exceptionally potent and complex floral-fruity aroma.[1] The olfactory profile of this molecule, however, is not monolithic; it is profoundly influenced by its stereochemistry. This technical guide provides a detailed exploration of the stereoisomers of (E)-α-damascone, detailing their distinct sensory characteristics and the analytical methodologies required for their resolution. We will examine the structural basis of its stereoisomerism, present a comparative analysis of the olfactory properties of its enantiomers, and provide a validated experimental protocol for their analytical separation via chiral gas chromatography. This document is intended for researchers, chemists, and fragrance scientists engaged in the analysis, synthesis, and application of high-impact aroma chemicals.

Introduction: The Significance of Chirality in Fragrance Chemistry

The damascones are a class of rose ketones that, despite being present in trace amounts in natural sources like rose oil (Rosa damascena), contribute significantly to its characteristic aroma.[2][3] Among them, α-damascone is renowned for its intense rosy and fruity character, with nuances of apple, plum, blackcurrant, and a distinctive tobacco-like dryness.[1][4]

The biological interaction between an odorant molecule and an olfactory receptor is a highly specific, three-dimensional process. Consequently, stereoisomerism—the spatial arrangement of atoms within a molecule—plays a critical role in determining both the qualitative character and the perceived intensity of a scent. For α-damascone, which possesses a stereogenic center, the separation and characterization of its individual enantiomers are crucial for understanding its full olfactory potential and for ensuring quality and consistency in fragrance compositions.[5] This guide elucidates the distinct contributions of each stereoisomer to the overall fragrance profile.

The Stereoisomers of α-Damascone

α-Damascone, with the systematic IUPAC name (E)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)but-2-en-1-one, has one chiral center at the C1 position of the cyclohexene ring.[1] This gives rise to a pair of enantiomers: (R)-α-damascone and (S)-α-damascone. The vast majority of commercially produced α-damascone is the (E)-diastereomer (trans-isomer) of the butenone side chain, which is the most olfactively significant form. Therefore, this guide will focus on the enantiomers of (E)-α-damascone.

The relationship between these stereoisomers can be visualized as follows:

Caption: Relationship between the racemic mixture and enantiomers of (E)-α-Damascone.

Olfactory Characteristics and Sensory Significance

While often used as a racemic mixture, the two enantiomers of α-damascone possess distinct and diagnostically different olfactory profiles.[2] The sensory perception of chirality is a well-documented phenomenon, and in the case of α-damascone, it manifests as a significant variation in both odor character and potency. The levorotatory form, or (-)-α-damascone, is generally considered to be the more powerful of the two.[2]

A detailed comparison of the sensory attributes is summarized below. It is critical to note that odor thresholds are exceptionally low for this class of compounds, often in the parts-per-billion (ppb) range, underscoring their high impact.[1]

| Stereoisomer | Reported Olfactory Profile | Potency / Odor Threshold |

| (Racemic)-α-Damascone | A complex blend of rose, apple, plum, and blackcurrant with green and dry tobacco facets.[1][4] | High (Detection in ppb range) |

| (+)-(R,E)-α-Damascone | Characterized by more pronounced fruity, sweet, and slightly woody notes. | High |

| (-)-(S,E)-α-Damascone | Described as having a more intense, floral-rosy character with powerful green and minty notes. It is noted to be more powerful than its dextrorotatory counterpart.[2] | Very High (Lower threshold than the R-enantiomer) |

Methodologies for Stereoselective Analysis

The quantitative and qualitative analysis of α-damascone stereoisomers necessitates a separation technique capable of resolving enantiomers. Enantioselective capillary gas chromatography (chiral GC) is the industry-standard methodology for this purpose.

Principle of Chiral Gas Chromatography

Chiral GC relies on the use of a chiral stationary phase (CSP) coated onto the inner wall of a fused silica capillary column.[6] The principle of separation is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector in the stationary phase.[7] These complexes have different association constants and, therefore, different free energies of formation, leading to a difference in retention time for each enantiomer and enabling their separation.[7]

For rose ketones like the damascones, derivatized cyclodextrins are highly effective CSPs.[7][8] Cyclodextrins are macrocyclic oligosaccharides that form inclusion complexes, and their derivatization creates chiral recognition sites on the rim of the molecule, enhancing enantioselectivity.[8][9]

Experimental Protocol: Chiral GC-FID Analysis of α-Damascone Enantiomers

This protocol describes a self-validating system for the baseline resolution of (R)- and (S)-α-damascone. The use of a Flame Ionization Detector (FID) provides robust, linear quantitation over a wide dynamic range.

Workflow Diagram:

Caption: Standard workflow for the enantioselective analysis of α-damascone by GC-FID.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately prepare a 1% (w/v) solution of the α-damascone sample in a high-purity solvent such as methyl tert-butyl ether (MTBE) or hexane.

-

Causality: Dilution is necessary to prevent column overloading and detector saturation, ensuring sharp, symmetrical peaks for accurate integration.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

-

Chiral Column: Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness) or an equivalent column with a permethylated beta-cyclodextrin stationary phase.[6]

-

Carrier Gas: Hydrogen or Helium, at a constant flow rate of 1.5 mL/min. Hydrogen is preferred for higher efficiency and shorter analysis times.

-

Inlet: Split/splitless injector operated in split mode with a ratio of 50:1. Set temperature to 250°C.

-

Causality: A high split ratio prevents band broadening and ensures that only a small, representative portion of the sample enters the analytical column. The high temperature ensures rapid and complete vaporization of the analyte.

-

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 140°C at a rate of 2°C/minute.

-

Ramp 2: Increase to 220°C at a rate of 10°C/minute.

-

Final hold: Hold at 220°C for 5 minutes.

-

Causality: The slow initial ramp is critical for achieving enantiomeric resolution. The second, faster ramp efficiently elutes any higher-boiling impurities, cleaning the column for the next injection.

-

-

Detector: FID set at 280°C.

-

Causality: The detector temperature is kept high to prevent condensation of the eluted compounds and ensure a stable signal.

-

-

-

Data Analysis:

-

Identify the two enantiomer peaks in the resulting chromatogram based on their retention times (established by running authentic standards if available).

-

Integrate the peak area for each enantiomer.

-

Calculate the enantiomeric excess (% ee) or the ratio of the two isomers using the respective peak areas.

-

Conclusion

The stereoisomers of α-damascone are not olfactorily equivalent. The distinct sensory profiles of the (R)- and (S)-enantiomers—with the latter being significantly more potent and floral—demonstrate the profound impact of stereochemistry on fragrance perception. For drug development professionals, this serves as a potent reminder of how stereoisomerism can dictate biological activity, a principle that transcends from olfaction to pharmacology.

The robust analytical control of these isomers, achieved through methodologies like chiral gas chromatography, is indispensable for both quality assurance in the fragrance industry and for fundamental research into the structure-activity relationships of olfactory receptors. The detailed protocol provided herein offers a validated, reliable system for achieving this critical analytical separation, enabling researchers to accurately correlate chemical structure with sensory outcome. The continued exploration of stereoisomerism in aroma chemicals will undoubtedly unlock new potentials in flavor and fragrance design.

References

- 1. Alpha-damascone (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. ScenTree - (E/Z)-Alpha-damascone® (CAS N° 43052-87-5) [scentree.co]

- 3. ScenTree - (E/Z)-Béta-damascone® (CAS N° 35044-68-9) [scentree.co]

- 4. fraterworks.com [fraterworks.com]

- 5. (E)-alpha-damascone, 24720-09-0 [thegoodscentscompany.com]

- 6. gcms.cz [gcms.cz]

- 7. azom.com [azom.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

discovery and history of alpha-Damascone in flavor chemistry

An In-depth Technical Guide to the Discovery and History of alpha-Damascone in Flavor Chemistry

Introduction: The Essence of a Rose, Captured

In the intricate world of flavor and fragrance chemistry, few molecules have achieved the iconic status of this compound. A member of the "rose ketones" family, this C13 norterpenoid is a powerhouse of olfactory complexity, prized for its intensely diffusive and multifaceted aroma.[1][2][3] It is not merely a singular note but a symphony of scents, evoking the rich, fruity, and floral character of a Damask rose, interwoven with nuances of crisp apple, succulent plum, sweet honey, and a distinctive, dry tobacco-like finish.[1][4][5][6] First identified as a trace component contributing disproportionately to the characteristic aroma of Bulgarian rose oil (Rosa damascena), this compound has transcended its natural origins to become an indispensable cornerstone of modern perfumery and a versatile tool in the palette of the flavorist.[1][7] This guide delves into the scientific journey of this compound, from its serendipitous discovery to the sophisticated synthetic and analytical methodologies that define its use today.

Part 1: The Discovery - A Scientific Quest for the Soul of the Rose

The story of this compound begins in the early 1960s, a period of intensive research into the chemical constituents of the world's most precious essential oils.[1] The captivating and complex scent of Bulgarian rose oil was a primary target for chemists, who sought to identify the key molecules responsible for its unique character.[8] At the forefront of this endeavor was a collaboration between the Swiss fragrance and flavor company Firmenich and the prestigious ETH Zürich, spearheaded by Professor Leopold Ruzicka and his head of the terpenes group, Dr. Ervin Kovats.[8][9]

Their mission was to deconstruct the rose's scent profile, which, despite decades of analysis, remained elusive. Reconstitutions based on known components still lacked the full, vibrant character of the natural oil.[9] In 1965, a breakthrough occurred when the research team successfully identified a new class of compounds, which they named "rose ketones," after analyzing Damask Rose Absolute.[6][10] This discovery was a pivotal moment, opening the door to a new family of major fragrance molecules.[10]

Further investigation by Demole et al. at Firmenich led to the structural elucidation of β-damascone and the even more potent β-damascenone in 1970.[11] Shortly thereafter, its positional isomer, This compound , was identified.[9] Recognizing the immense commercial potential of these molecules, Firmenich developed and launched synthetic versions, Damascone Alpha and Damascone Beta, in 1979, forever changing the landscape of floral and fruity fragrances.[12] Guerlain's iconic perfume Nahema (1979) was one of the first major fragrances to showcase the transformative power of damascones, using them to build a revolutionary, multifaceted rose accord.[13]

Part 2: Chemical Profile and Sensory Characteristics

The profound impact of this compound stems from its unique chemical structure and the resulting complex sensory perception.

Physicochemical Properties

This compound is a C13 norterpenoid, structurally classified as an α,β-unsaturated ketone with a cyclohexene ring system.[1] Its properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | [2][4] |

| CAS Number | 43052-87-5 (isomer mixture); 24720-09-0 ((E)-isomer) | [1][6] |

| Molecular Formula | C13H20O | [2][10] |

| Molecular Weight | 192.3 g/mol | [1][10] |

| Appearance | Colorless to pale yellow liquid | [1][10][14] |

| Density | ~0.935 g/cm³ | [10] |

| Refractive Index | 1.492 - 1.499 @ 20°C | [10] |

| Boiling Point | ~150°C | [10] |

| Flash Point | >100°C | [10] |

| Solubility | Soluble in ethanol; insoluble in water | [2] |

Olfactory Profile: A Study in Complexity

This compound is renowned for its exceptional strength and diffusion.[4] Its scent is a rich tapestry of notes:

-

Primary: A powerful fruity-floral signature with a pronounced rose heart.[4][6]

-

Fruity Facets: Strong notes of crisp green apple, rich plum, and blackcurrant.[4][5]

-

Subtle Nuances: Distinctive minty, metallic, and spicy facets add to its complexity.[4][15]

-

Drydown: A characteristic tobacco-like dryness in the finish.[1]

This molecule possesses an extremely low odor detection threshold, meaning minute quantities can exert a significant effect on a composition. The potency is also stereospecific; the laevorotatory (–) form has a detection threshold of just 1.5 parts per billion (ppb), whereas the dextrorotatory (+) form is detected at 100 ppb.[10] Commercial this compound is typically a racemic mixture of these isomers.[10]

Part 3: Synthesis and Industrial Production

While damascones are naturally formed from the enzymatic degradation of carotenoids in plants, this pathway is not viable for commercial production.[3][16] The global demand is met entirely through chemical synthesis.[14][17]

Evolution of Synthetic Routes

Early industrial syntheses focused on leveraging readily available terpene precursors.[1] A foundational method, still relevant today, involves the reaction of a cyclogeranic acid derivative with an allyl magnesium halide, followed by a thermal rearrangement (pyrolysis) to yield the target damascone.[10]

Another classic approach starts with citral, a common terpenoid aldehyde. The process involves the cyclization of citral to α-cyclocitral, followed by a Grignard reaction with 1-propenylmagnesium bromide to form an intermediate alcohol, which is then oxidized to this compound.[18]

Caption: A classical synthetic pathway to this compound starting from citral.

Modern Synthetic Protocol: Synthesis from α-Ionone

More recent innovations have focused on improving efficiency, yield, and sustainability. One effective modern route utilizes α-ionone, another common fragrance ingredient, as the starting material. This four-step process is notable for its high yield and the use of recyclable solvents.[19]

Step-by-Step Methodology:

-

Oximization: α-Ionone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an ethanol/water solvent system. This converts the ketone group of the ionone into an oxime.

-

Epoxidation: The α-ionone oxime is then subjected to epoxidation. This is typically achieved using a peroxide (like hydrogen peroxide) under basic conditions, which selectively adds an oxygen atom across the double bond within the cyclohexene ring, forming an epoxide.

-

Dehydration/Rearrangement: The epoxy-oxime intermediate is then treated with a dehydrating agent or heated. This step is crucial as it induces a rearrangement of the molecule, leading to the formation of the core damascone structure.

-

Reduction/Hydrolysis: Finally, the resulting intermediate is treated with a reducing agent (e.g., titanium trichloride) to hydrolyze the oxime group back into a ketone, yielding the final product, this compound, with high purity.[19]

This route offers a total yield of approximately 54.9% and a final purity of 97% (as measured by Gas Chromatography), making it a viable method for industrial-scale preparation.[19]

Part 4: Analytical Methodologies for Quality and Safety

The potency and regulatory status of this compound necessitate robust analytical methods for its identification and quantification in complex products. It is listed as a potential skin sensitizer, and its use in cosmetic products is restricted by organizations like the International Fragrance Association (IFRA).[4][20][21]

Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The industry-standard technique for analyzing this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[21] This method provides both high-resolution separation and definitive identification.

Experimental Workflow:

-

Sample Preparation: The fragrance or flavor sample is accurately weighed and diluted in a suitable solvent (e.g., ethanol or hexane) to a concentration within the calibrated range of the instrument. An internal standard is often added at this stage for precise quantification.

-

GC Injection: A small volume of the diluted sample is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds separate based on their boiling points and affinity for the stationary phase, with different molecules exiting the column at characteristic times (retention times).

-

Mass Spectrometry Detection: As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing it to fragment into a unique pattern of smaller, charged ions.

-

Data Analysis: The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a chemical "fingerprint." By comparing the retention time and mass spectrum of a peak in the sample to that of a certified this compound analytical standard, its identity can be confirmed and its quantity calculated.[21]

Caption: Standard workflow for the analysis of this compound using GC-MS.

Part 5: A Pillar of Modern Flavor and Fragrance Creation

Since its commercial introduction, this compound has become an indispensable ingredient, valued for its ability to impart unparalleled richness, diffusion, and complexity.

Applications in the Fragrance Industry

Its versatility allows it to be used across numerous fragrance families.[22]

-

Floral Accords: It is a cornerstone of contemporary rose accords, providing a natural, vibrant, and fruity character that harmonizes with other rose materials like phenylethyl alcohol and geraniol.[1]

-

Fruity Compositions: Its inherent apple, plum, and berry notes make it a perfect choice for enhancing fruity-floral and gourmand fragrances.[1][2]

-

Other Uses: It adds unique effects to woody, herbal, and spicy compositions and can lend an intriguing nuance to tobacco accords.[14][23]

Applications in the Flavor Industry

Recognized by the Flavor and Extract Manufacturers Association (FEMA No. 3659), this compound is used to add depth and complexity to a variety of fruit flavors.[1][6] Its profile is particularly effective in enhancing berry, apple, stone fruit, and tropical fruit notes in beverages, confectionery, and other food products.[1][5]

Typical Use Levels in Consumer Products

The table below summarizes typical concentration ranges for this compound in various applications, reflecting its high-impact nature.

| Product Application | Average - Maximum Concentration (%) | Role & Remarks | Reference(s) |

| Fine Fragrance | 0.04 - 0.15 | Top and heart note; provides diffusion and character | [6] |

| Shampoo | 0.09 - 0.31 | Enhances fruity-floral notes on wet and dry hair | [6] |

| Shower Gel / Soap | 0.06 - 0.19 | Provides bloom and character in foam and on skin | [6] |

| Detergent | 0.06 - 0.26 | High impact and cost-effective for rosy/fruity notes | [1][6] |

| Fabric Softener | 0.07 - 0.20 | Lends fruity-floral character to wet and dry laundry | [6] |

| Candles | 0.09 - 0.35 | Excellent diffusion in both cold and burning wax | [6] |

Conclusion

The journey of this compound is a testament to the synergy of natural product chemistry, synthetic innovation, and sensory science. From its discovery as a minute but vital component of the aroma of Damask rose, it has evolved into a globally significant aroma chemical. Its complex, powerful, and versatile character has provided perfumers and flavorists with a tool to create more vibrant, diffusive, and memorable experiences. The history of this compound is not merely a chronicle of a molecule, but a reflection of the ongoing quest to understand and capture the profound beauty of the natural world.

References

- 1. This compound (CAS 43052-87-5) - Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. Alpha Damascone Online | Alpha Damascone Manufacturer and Suppliers [scimplify.com]

- 3. Damascone - Wikipedia [en.wikipedia.org]

- 4. fraterworks.com [fraterworks.com]

- 5. Alpha Damascone – Organica Aromatics® [organicaaroma.com]

- 6. DAMASCONE ALPHA [studio.dsm-firmenich.com]

- 7. openpr.com [openpr.com]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 10. ScenTree - (E/Z)-Alpha-damascone® (CAS N° 43052-87-5) [scentree.co]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Discover Our Story | dsm-firmenich [firmenich.com]

- 13. boisdejasmin.com [boisdejasmin.com]

- 14. alpha Damascone Online Kopen bij Hekserij [eng.hekserij.nl]

- 15. This compound, 43052-87-5 [thegoodscentscompany.com]

- 16. Damascenone - Wikipedia [en.wikipedia.org]

- 17. Production Methods Of this compound: A Comprehensive Overview [chemicalbull.com]

- 18. US20180244613A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 21. a-Damascone analytical standard 43052-87-5 [sigmaaldrich.com]

- 22. fragrenza.com [fragrenza.com]

- 23. DAMASCONE BETA FAB [studio.dsm-firmenich.com]

alpha-Damascone CAS number and molecular formula

An In-depth Technical Guide to alpha-Damascone for Researchers and Drug Development Professionals

Introduction: The Archetype of Rose Ketones

This compound is a C13-norisoprenoid, a member of the rose ketone family of aroma chemicals, renowned for its exceptionally potent and complex olfactory profile.[1] First discovered in the 1960s by chemists analyzing Damask Rose Absolute, the damascones represent a pivotal achievement in fragrance chemistry, capturing the essence of natural rose with synthetic precision.[2] While naturally present in trace amounts in rose oil, this compound's commercial significance lies in its synthetic production, which allows for its widespread use in fine perfumery, personal care products, and even the flavor industry.[3]

This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, analytical characterization, applications, and regulatory landscape. The content is structured to provide not just data, but also the scientific rationale behind its use and analysis, reflecting the expertise required in modern research and development.

Part 1: Chemical Identity and Physicochemical Properties

This compound is chemically defined as 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one. It exists as a mixture of geometric isomers, primarily the (E) and (Z) forms, which influences its commercial specifications and olfactory character. The CAS number 43052-87-5 typically refers to this isomeric mixture, while other identifiers may specify a particular isomer.[2][4][5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| Chemical Name | 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-buten-1-one | |

| IUPAC Name | (E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)but-2-en-1-one | [4][6] |

| CAS Number | 43052-87-5 (Isomeric Mixture) | [2][7][8] |

| 24720-09-0 ((E)-isomer) | [4][5][9] | |

| Molecular Formula | C₁₃H₂₀O | [2][5][7][8] |

| Molecular Weight | 192.30 g/mol | [2][7] |

| FEMA Number | 3420 / 3659 | [2] |

| EINECS Number | 246-430-4 / 245-845-8 | [2][5] |

| Synonyms | α-Damascone, Damarose alpha, Rose Ketone-alpha | [2] |

The physical properties of this compound are critical to its function as a fragrance ingredient, dictating its volatility, stability, and solubility in various formulations. Its moderate volatility positions it as a heart note in perfumery, bridging the initial top notes with the lingering base notes.[10][2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor Profile | Intense floral-fruity, rose, apple, with green and tobacco facets | [6] |

| Boiling Point | ~150 °C (302 °F) | [2] |

| Flash Point | >93.3 °C (>200 °F) | [2][4] |

| Density | ~0.935 - 0.96 g/mL | [2][4] |

| Refractive Index (@20°C) | 1.490 - 1.500 | [2][4][7] |

| Solubility | Soluble in ethanol and essential oils; insoluble in water | [1][4] |

| Log P | 3.66 | [2] |

Part 2: Synthesis of this compound

The commercial viability of this compound is predicated on efficient and scalable synthetic routes. Direct extraction from natural sources like rose petals is not economically feasible due to its extremely low concentration.[3] Synthetic pathways offer precise control over yield and purity.[3] A prevalent strategy involves the reaction of a cyclogeranic acid derivative with an allyl magnesium halide, followed by pyrolysis, which facilitates a rearrangement to form the target ketone.[2]

More recent innovations have established a highly efficient, four-step synthesis from α-ionone, a readily available terpene-derived starting material. This route is advantageous for industrial preparation due to its high yield and the use of recyclable solvents.[11]

Experimental Protocol: Synthesis from α-Ionone

This protocol is a conceptual representation based on a published, simplified route.[11]

-

Oximation: α-ionone is reacted with hydroxylamine hydrochloride in an ethanol-water solvent system to form α-ionone oxime. This step converts the ketone into an oxime, preparing it for subsequent rearrangement.

-

Epoxidation: The α-ionone oxime intermediate is then subjected to epoxidation using an oxidizing agent like hydrogen peroxide in a suitable solvent. This introduces an epoxide ring, which is key for the subsequent bond migration.

-

Dehydration: The epoxidized intermediate undergoes acid-catalyzed dehydration. This step is crucial as it induces a sigmatropic rearrangement, transforming the carbon skeleton into the desired damascone structure.

-

Reduction/Hydrolysis: The final step involves the reduction or hydrolysis of the intermediate to yield α-damascone. The product is then purified, typically via distillation, to achieve a high chemical purity (>97%).[11]

Caption: Workflow for the synthesis of this compound from α-ionone.

Part 3: Analytical Characterization

Rigorous analytical control is essential to ensure the quality, purity, and regulatory compliance of this compound. The primary analytical challenge is the identification and quantification of its various isomers, which can impact the final olfactory profile. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.[12]

The choice of a non-polar capillary column (like a DB-5) in GC allows for the separation of this compound from other volatile components in a fragrance mixture.[8] The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule and allows for precise quantification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The this compound sample (or a fragrance/flavor compound containing it) is diluted in a suitable solvent (e.g., ethanol or hexane) to a concentration appropriate for GC-MS analysis. An internal standard may be added for accurate quantification.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The temperature of the column is gradually increased (a "temperature ramp") to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection: As components elute from the column, they enter the mass spectrometer's ion source, where they are fragmented. The mass analyzer separates these fragments based on their mass-to-charge ratio.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of the peak at the retention time for this compound is compared to a reference library for positive identification. The peak area is used to quantify the concentration relative to a calibration curve or internal standard.[12]

Caption: Standard workflow for the GC-MS analysis of this compound.

Part 4: Applications and Functionality

The unique sensory properties of this compound make it a versatile and high-impact ingredient across multiple industries.

-

Fine Fragrance: It is a cornerstone material for creating rose accords, imparting a natural, diffusive, and complex character that is difficult to achieve with other materials. Its fruity facets, reminiscent of apple and plum, also make it invaluable in modern fruity-floral compositions.[6] It is often used in conjunction with other rose ketones and floral chemicals like geraniol and citronellol.

-

Functional Perfumery: Beyond fine fragrance, it is used extensively in personal care (soaps, lotions, deodorants) and household products (detergents, air fresheners) to deliver a sophisticated and lasting floral-fruity scent.[10][1]

-

Flavor Industry: this compound is recognized as safe for use in food and beverages by the Flavor and Extract Manufacturers Association (FEMA GRAS). It is used in trace amounts to enhance fruit flavors, particularly berry and stone fruit profiles.

Part 5: Regulatory and Safety Profile

The use of this compound is governed by several regulations and safety assessments to ensure consumer and environmental protection.

-

IFRA Standards: The International Fragrance Association (IFRA) restricts the maximum concentration of rose ketones (including this compound) in finished consumer products due to their potential for skin sensitization. The combined concentration of these ketones is limited, for example, to 0.043% in products like fine fragrances (Category 4).[10][6]

-

EU Cosmetics Regulation: It is listed as a restricted fragrance ingredient in the EU, requiring it to be declared on product labels if its concentration exceeds 0.001% in leave-on products or 0.01% in rinse-off products.[10]

-

GHS Classification: Under the Globally Harmonized System (GHS), this compound is classified as a skin sensitizer and is recognized for its potential aquatic toxicity.

Table 3: GHS Hazard Information for this compound

| Classification | H-Statement | Description | Source(s) |

| Acute Toxicity (Oral), Cat. 4 | H302 | Harmful if swallowed | [9][13] |

| Skin Sensitization, Cat. 1B | H317 | May cause an allergic skin reaction | [9][13] |

| Aquatic Chronic, Cat. 2 | H411 | Toxic to aquatic life with long lasting effects | [13] |

Toxicological studies indicate a low order of acute toxicity via oral exposure, with a reported oral LD50 in rats of 1670 mg/kg.[9][14] The primary health concern is dermal sensitization, necessitating careful formulation and adherence to IFRA guidelines to minimize risk.[10][14]

Conclusion

This compound stands as a testament to the power of synthetic chemistry in the fields of fragrance and flavor. Its intense and multifaceted aroma, combined with its cost-effective production, has made it an indispensable tool for creators. A thorough understanding of its chemical properties, synthesis, and analytical validation is crucial for its effective and safe application. As research continues, new synthetic routes and a deeper understanding of its sensory impact will further solidify its role as a key molecule in the chemical sciences.

References

- 1. Alpha‑damascone – Premium Floral Aroma For Perfumes [chemicalbull.com]

- 2. ScenTree - (E/Z)-Alpha-damascone® (CAS N° 43052-87-5) [scentree.co]

- 3. Production Methods Of this compound: A Comprehensive Overview [chemicalbull.com]

- 4. Alpha Damascone Online | Alpha Damascone Manufacturer and Suppliers [scimplify.com]

- 5. Alpha Damascone – Organica Aromatics® [organicaaroma.com]

- 6. fraterworks.com [fraterworks.com]

- 7. a-Damascone analytical standard 43052-87-5 [sigmaaldrich.com]

- 8. scent.vn [scent.vn]